molecular formula C14H24O3 B1327824 Ethyl 7-cyclopentyl-7-oxoheptanoate CAS No. 898776-06-2

Ethyl 7-cyclopentyl-7-oxoheptanoate

Cat. No. B1327824
M. Wt: 240.34 g/mol
InChI Key: TXTQFLHBELAXFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Ethyl 7-cyclopentyl-7-oxoheptanoate is 1S/C14H24O3/c1-2-17-14(16)11-5-3-4-10-13(15)12-8-6-7-9-12/h12H,2-11H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 7-cyclopentyl-7-oxoheptanoate has a molecular weight of 240.34 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Antiproliferative Activity

Ethyl 7-cyclopentyl-7-oxoheptanoate derivatives have shown potential in antiproliferative applications. For instance, a study by Nurieva et al. (2015) synthesized derivatives of this compound, observing moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva et al., 2015).

Synthesis and Chemical Analysis

In the realm of chemical synthesis and analysis, Ethyl 7-cyclopentyl-7-oxoheptanoate plays a crucial role. Ding Li (2007) conducted a gas chromatography analysis to determine the purity of Ethyl 7-chloro-2-oxoheptanoate, a related compound, identifying main trace impurities (Li, 2007).

Polymerization and Material Science

The compound finds applications in polymerization and material science. Sarzotti et al. (2005) discussed the copolymerization of ethylene with 1,7-octadiene, leading to the production of long-chain branched polyethylene, where derivatives of Ethyl 7-cyclopentyl-7-oxoheptanoate played a role in the polymer structure (Sarzotti et al., 2005).

Safety And Hazards

Specific safety and hazard information for Ethyl 7-cyclopentyl-7-oxoheptanoate is not available in the search results. For safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

ethyl 7-cyclopentyl-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-2-17-14(16)11-5-3-4-10-13(15)12-8-6-7-9-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTQFLHBELAXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645652
Record name Ethyl 7-cyclopentyl-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-cyclopentyl-7-oxoheptanoate

CAS RN

898776-06-2
Record name Ethyl ζ-oxocyclopentaneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-cyclopentyl-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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